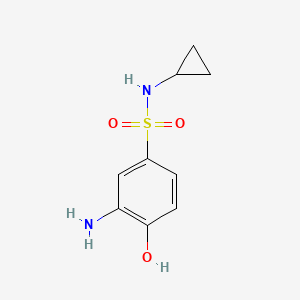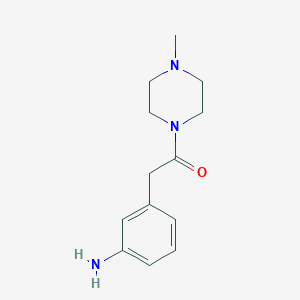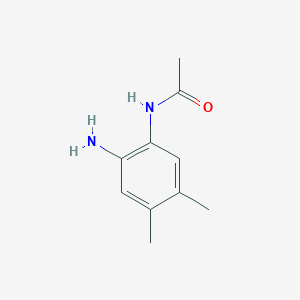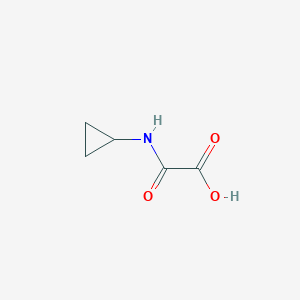
6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid
Overview
Description
“6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C16H17NO3 and a molecular weight of 271.31 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid” is 1S/C16H17NO3/c1-16(2,3)12-5-7-13(8-6-12)20-14-9-4-11(10-17-14)15(18)19/h4-10H,1-3H3,(H,18,19) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid” is a solid at room temperature . .Scientific Research Applications
1. Chemical Synthesis and Characterization
- Synthesis of Tert-butylcarbonyl Compounds : Tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, a compound related to 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid, has been synthesized and used in palladium-catalyzed coupling reactions with substituted arylboronic acids (Wustrow & Wise, 1991).
2. Metabolic Characterization
- Metabolism of Prostaglandin E2 Agonist : A compound structurally similar to 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid, namely CP-533,536, has been studied for its metabolism in human liver microsomes, revealing insights into metabolic pathways involving oxidation and N-dealkylation (Prakash et al., 2008).
3. Complex Formation and Analysis
- Zinc Complexes with Schiff and Mannich Bases : Studies on zinc complexes involving compounds structurally related to 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid have been conducted, contributing to the understanding of spin interaction and molecular structure in these complexes (Orio et al., 2010).
4. Material Synthesis and Analysis
- Synthesis of Pyridine Carboxamides and Carboximides : Research involving 6-acetylpyridine-2-carboxylic acid, a related compound, focuses on synthesizing pyridine carboxamides and tert-carboximides, shedding light on reaction mechanisms and product formation (Su et al., 2009).
5. Thermal and Structural Analysis
- Characterization of Dicarboxylate Compounds : Studies on 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate provide insights into thermal behavior, molecular structure, and hydrogen bonding patterns, aiding in the understanding of the structural properties of related compounds (Çolak et al., 2021).
6. Coordination Chemistry
- Formation of Coordination Polymers : Research on coordination polymers using isophthalic acid derivatives, including tert-butylpyridine, elucidates the influence of substituents on metal ion coordination environments, which is relevant for understanding similar coordination properties in 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid (Zhou et al., 2009).
Safety And Hazards
properties
IUPAC Name |
6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-16(2,3)12-5-7-13(8-6-12)20-14-9-4-11(10-17-14)15(18)19/h4-10H,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDJDBDZWDCYLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol](/img/structure/B1372549.png)

![{2-[(3-Bromophenyl)amino]ethyl}diethylamine](/img/structure/B1372551.png)
![[(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine](/img/structure/B1372553.png)



![5-{[(3-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1372560.png)





![Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine](/img/structure/B1372570.png)